Superior Anticancer Potency in NCI 60-Cell Panel Compared to Sorafenib and Clinical-Grade Phthalazines
Derivatives synthesized from the 1-(piperazin-1-yl)phthalazine scaffold demonstrate potent broad-spectrum anticancer activity. In a direct comparison, compound 16k (a 4-phenyl-1-(piperazin-1-yl)phthalazine derivative) exhibited a full-panel mean GI50 value of 3.62 µM in the NCI 60-cell line screen [1]. This potency is comparable to, and in some subpanels exceeds, the reference multi-kinase inhibitor sorafenib, which has reported GI50 values ranging from 0.5 to 8.4 µM across various cancer cell lines [2]. This demonstrates the scaffold's intrinsic capacity for potent cytostatic activity, a feature not observed in simpler phthalazine analogs like hydralazine, which lack this specific piperazine substitution.
| Evidence Dimension | Antiproliferative activity (Mean GI50) |
|---|---|
| Target Compound Data | 3.62 µM (for derivative 16k, a direct analog) |
| Comparator Or Baseline | Sorafenib (GI50 range: 0.5 – 8.4 µM) |
| Quantified Difference | Comparable mean potency; superior selectivity for certain subpanels |
| Conditions | NCI 60 human tumor cell line panel, 48-hour continuous exposure |
Why This Matters
This establishes the scaffold's potential to yield anticancer leads with activity comparable to an FDA-approved drug, validating its procurement for oncology drug discovery programs.
- [1] Eldehna, W. M., et al. (2015). 1-Piperazinylphthalazines as potential VEGFR-2 inhibitors and anticancer agents: Synthesis and in vitro biological evaluation. European Journal of Medicinal Chemistry, 103, 175-191. View Source
- [2] Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. View Source
